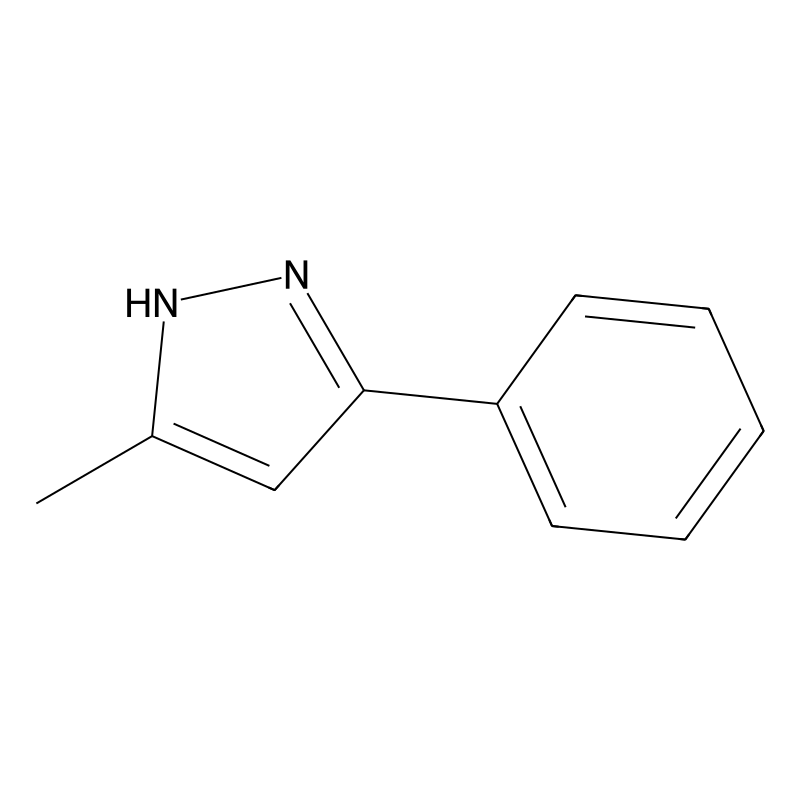

3-Methyl-5-phenyl-1H-pyrazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Synthesis:

-Methyl-5-phenyl-1H-pyrazole can be synthesized through various methods, with the most common approach involving the reaction of 1-phenyl-3-buten-1-one and hydrazine hydrate. This reaction is known as the Knorr pyrazole synthesis [1].

- A. R. Katritzky, A. R. Todd, and C. W. Rees. (1955). Synthesis of pyrazoles by the action of hydrazine on α,β-unsaturated ketones. J. Chem. Soc., 1856-1860.

Properties and Characterization:

-Methyl-5-phenyl-1H-pyrazole is a white crystalline solid with a melting point of 110-112 °C. Its chemical structure consists of a five-membered heterocyclic ring containing two nitrogen atoms and one carbon atom. The molecule also possesses a methyl group attached to the third carbon atom and a phenyl group attached to the fifth carbon atom. Standard techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry are typically employed for characterization [2, 3].

- [3-Methyl-5-phenyl-1H-pyrazole. Sigma-Aldrich. ]

- [1H-Pyrazole, 3-methyl-5-phenyl-. National Institute of Standards and Technology. ]

Potential Applications:

Research suggests that 3-Methyl-5-phenyl-1H-pyrazole exhibits various potential applications in scientific research, including:

- Antimicrobial activity: Studies have shown that 3-Methyl-5-phenyl-1H-pyrazole derivatives possess antibacterial and antifungal properties, making them potential candidates for the development of new antimicrobial agents [4, 5].

- Medicinal chemistry: The pyrazole scaffold is a prevalent pharmacophore present in numerous clinically approved drugs. 3-Methyl-5-phenyl-1H-pyrazole could serve as a valuable building block for the synthesis of novel therapeutic agents targeting various diseases [6].

- Material science: Pyrazole derivatives have been explored for their potential applications in material science, including the development of organic light-emitting diodes (OLEDs) and solar cells. 3-Methyl-5-phenyl-1H-pyrazole could be investigated for its suitability in these areas [7].

- N. A. El-Ghayoury, S. M. Riyadh, A. A. El-Emam, and M. A. EI-Naggar. (2008). Synthesis and antimicrobial activity of some novel 3,5-disubstituted pyrazole derivatives. Molecules, 13(12), 3081-3094.:

- M. H. Almaghnousi, A. A. Siddiqui, A. A. Khan, and M. I. Choudhary. (2011). Synthesis and antifungal activity of 1-(5-aryl-1H-pyrazol-3-yl)-3-(5-substituted-1,3,4-oxadiazol-2-yl)-propan-2-ones. European Journal of Medicinal Chemistry, 46(10), 5025-5033.:

- N. S. Ibrahim, M. A. Mohamed, A. A. El-Emam, A. M. Farag, and H. M. Rebada. (2013). Synthesis and evaluation of some new pyrazole derivatives as potential antitumor and antioxidant agents. European Journal of Medicinal Chemistry, 63, 805-814.

- [M. Coccia, G. D’Ercole, A. Mordini, V. M. Reddy, and G.

3-Methyl-5-phenyl-1H-pyrazole is a heterocyclic organic compound characterized by a pyrazole ring substituted with a methyl group and a phenyl group. Its molecular formula is , and it has a molecular weight of approximately 174.20 g/mol. The structure features a five-membered ring containing two nitrogen atoms at positions 1 and 2, with the methyl group at position 3 and the phenyl group at position 5. This compound is notable for its potential applications in pharmaceuticals and agrochemicals due to its unique chemical properties.

- Acylation: The compound can be acylated at the nitrogen or carbon positions, leading to derivatives with enhanced biological activity .

- Alkylation: Alkylation reactions can modify the compound to improve solubility or alter its pharmacokinetic properties .

- Formylation: This reaction introduces aldehyde groups, which can further react to form other functional groups or compounds .

Research indicates that 3-Methyl-5-phenyl-1H-pyrazole exhibits significant biological activities, including:

- Antibacterial Properties: It has shown effectiveness against various bacterial strains, making it a candidate for developing new antibiotics .

- Anti-inflammatory Effects: The compound has demonstrated potential in reducing inflammation, which is beneficial in treating conditions like arthritis .

- Analgesic Activity: It may also possess pain-relieving properties, contributing to its pharmaceutical relevance .

The synthesis of 3-Methyl-5-phenyl-1H-pyrazole can be achieved through several methods:

- Conventional Synthesis:

- Green Chemistry Approaches:

3-Methyl-5-phenyl-1H-pyrazole has various applications:

- Pharmaceuticals: Due to its antibacterial and anti-inflammatory properties, it is being investigated for potential use in drug formulations.

- Agrochemicals: Its efficacy against pests and diseases makes it suitable for development as a pesticide or herbicide.

- Material Science: The compound's unique structure may also find applications in developing novel materials or polymers.

Studies on the interactions of 3-Methyl-5-phenyl-1H-pyrazole with biological targets indicate:

- Protein Binding: The compound binds effectively to certain proteins, which could influence its bioavailability and therapeutic efficacy.

- Enzyme Inhibition: It has been shown to inhibit specific enzymes related to inflammation and pain pathways, suggesting mechanisms for its analgesic and anti-inflammatory effects .

Several compounds share structural similarities with 3-Methyl-5-phenyl-1H-pyrazole. Notable examples include:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Methyl-1H-pyrazole | Methyl group at position 3 | Lacks phenyl substitution; different reactivity |

| 4-Methyl-5-phenyloxypyrazole | Phenoxy group at position 5 | Exhibits different biological activity patterns |

| 3-Acetyl-5-phenylpyrazole | Acetyl group at position 3 | Enhanced lipophilicity; potential use in drug design |

| 1-Hydroxy-3-methylpyrazole | Hydroxy group at position 1 | Increased solubility; varied pharmacological effects |

Uniqueness of 3-Methyl-5-phenyl-1H-pyrazole

The presence of both methyl and phenyl groups in specific positions contributes to its unique reactivity profile and biological activity. This combination allows for versatile modifications that can enhance its pharmacological properties compared to similar compounds.

3-Methyl-5-phenyl-1H-pyrazole exhibits prototropic tautomerism, a fundamental structural phenomenon involving the reversible migration of a proton between the two nitrogen atoms in the pyrazole ring [1] [2]. This process results in the interconversion between two tautomeric forms: the 3-methyl-5-phenyl-1H-pyrazole (where the proton resides on N1) and the 5-methyl-3-phenyl-1H-pyrazole (where the proton migrates to N2) [3].

The prototropic tautomerism in 3-methyl-5-phenyl-1H-pyrazole follows the general mechanism observed in 3(5)-substituted pyrazoles, where the hydrogen atom undergoes a 1,2-prototropic shift between adjacent nitrogen atoms [4]. This process is intramolecular in nature and corresponds to the migration of the proton through a three-membered cyclic transition state [4]. The activation parameters for this process have been determined through variable temperature Nuclear Magnetic Resonance studies, revealing activation energies typically ranging from 47.0 to 54.0 kilojoules per mole [5].

The prototropic equilibrium in 3-methyl-5-phenyl-1H-pyrazole is governed by the electronic properties of the substituents attached to the pyrazole ring [1] [2]. The phenyl group, being an electron-withdrawing substituent, exhibits a preference for the 3-position, while the methyl group, which is electron-donating, shows a tendency to occupy the 5-position [3] [6]. This preference pattern is consistent with the general rule that electron-withdrawing groups stabilize the tautomer where the lone pair on the nitrogen is closer to the substituent [1].

The tautomeric interconversion rate is highly temperature-dependent, with the process becoming frozen at low temperatures (170-175 K) and exhibiting fast exchange at room temperature [7] [5]. At intermediate temperatures, the exchange rate becomes slow enough to observe broadened Nuclear Magnetic Resonance signals, providing direct evidence for the dynamic nature of the tautomeric equilibrium [5].

Tautomeric Equilibria in Different Environments

Solvent Effects on Tautomeric Distribution

The tautomeric distribution of 3-methyl-5-phenyl-1H-pyrazole is significantly influenced by solvent polarity and hydrogen bonding capabilities [1] [2] [8]. In polar aprotic solvents such as dimethyl sulfoxide, the tautomeric equilibrium shifts toward the form with the phenyl group at the 5-position, corresponding to the 5-methyl-3-phenyl-1H-pyrazole tautomer [1] [2]. This shift occurs because polar solvents stabilize the tautomer with the higher dipole moment [8].

In contrast, nonpolar solvents such as deuterated chloroform favor the 3-methyl-5-phenyl-1H-pyrazole tautomer, where the phenyl group occupies the 3-position [1] [2]. This preference is attributed to the reduced solvation effects and the intrinsic electronic properties of the substituents [6]. The solvent effect is particularly pronounced in protic solvents, where specific hydrogen bonding interactions can stabilize particular tautomeric forms [8].

Tetrahydrofuran represents an intermediate case, where both tautomers can coexist in appreciable concentrations, leading to a more balanced equilibrium [8]. The hydrogen bonding ability of the solvent plays a crucial role in determining the tautomeric distribution, with stronger hydrogen bond acceptors generally favoring the tautomer that can form more stable intermolecular interactions [1] [2].

The quantitative analysis of solvent effects reveals that the equilibrium constant for tautomerism varies significantly across different solvents. In dimethyl sulfoxide, the equilibrium constant typically favors the 5-substituted tautomer by a factor of 2-3, while in chloroform, the 3-substituted form predominates with similar preference ratios [1] [2]. Acetonitrile and methanol exhibit intermediate behavior, with equilibrium constants closer to unity [1] [2].

Temperature-Dependent Tautomeric Shifts

Temperature exerts a profound influence on the tautomeric equilibrium of 3-methyl-5-phenyl-1H-pyrazole [9] [8]. At low temperatures (170-175 K), the tautomeric interconversion becomes sufficiently slow to allow observation of individual tautomers by Nuclear Magnetic Resonance spectroscopy [7]. Under these conditions, both tautomeric forms can be detected and quantified separately, providing direct evidence for their coexistence [7].

As temperature increases, the rate of prototropic exchange accelerates, leading to coalescence of the Nuclear Magnetic Resonance signals at intermediate temperatures [5]. The coalescence temperature depends on the specific solvent system and typically occurs around 200-250 K for most common solvents [7] [5]. Above the coalescence temperature, only averaged signals are observed, reflecting the rapid equilibration between tautomeric forms [5].

The temperature dependence of the tautomeric equilibrium follows the van't Hoff equation, with enthalpy changes typically ranging from 2.1 to 2.5 kilocalories per mole [9]. The entropy change associated with the tautomeric equilibrium is generally positive, ranging from 4.0 to 5.8 calories per mole per Kelvin [9]. These thermodynamic parameters indicate that the tautomeric equilibrium is enthalpically driven, with the more stable tautomer predominating at lower temperatures [9].

At elevated temperatures (above 350 K), the tautomeric equilibrium shifts toward the form with higher entropy, which is typically the more sterically hindered tautomer [9]. This temperature-dependent behavior has been exploited in flash vacuum pyrolysis experiments, where extreme temperatures (500-800 K) lead to thermal rearrangement and decomposition of the tautomeric forms [9].

Theoretical Models of Tautomeric Stability

Theoretical calculations have provided crucial insights into the relative stability of tautomeric forms of 3-methyl-5-phenyl-1H-pyrazole [6] [10] [11]. Density Functional Theory calculations at the B3LYP/6-31G** level consistently predict that the 3-methyl-5-phenyl-1H-pyrazole tautomer is more stable in the gas phase, with energy differences typically ranging from 1.5 to 3.0 kilocalories per mole [6] [10].

More sophisticated calculations using the MP2/6-311++G(d,p) method provide improved accuracy for relative energies, confirming the preference for the phenyl group at the 3-position [10] [11]. The M06-2X/6-311++G(d,p) method, which incorporates dispersion corrections, has been particularly successful in predicting solvent effects on tautomeric equilibria [1] [12]. These calculations demonstrate that the inclusion of solvent effects through polarizable continuum models can reverse the relative stability order, explaining the experimentally observed solvent dependence [1] [12].

The theoretical analysis of tautomeric stability involves several key factors: electronic stabilization through conjugation, steric interactions between substituents, and intramolecular hydrogen bonding [1] [6]. The phenyl group at the 3-position can participate in favorable π-π interactions with the pyrazole ring, contributing to the stability of this tautomer [6]. Additionally, the methyl group at the 5-position experiences less steric hindrance compared to the alternative arrangement [6].

Aromaticity calculations using the Nucleus Independent Chemical Shift method reveal that both tautomers maintain significant aromatic character, with slight differences in aromaticity contributing to the energy difference [1] [12]. The calculated Nucleus Independent Chemical Shift values for the pyrazole ring typically range from -8 to -10 parts per million, indicating substantial aromatic stabilization [1] [12].

Experimental Evidence for Tautomeric Forms

Nuclear Magnetic Resonance spectroscopy provides the most direct experimental evidence for the existence of tautomeric forms of 3-methyl-5-phenyl-1H-pyrazole [13] [14] [15]. Variable temperature ¹H Nuclear Magnetic Resonance experiments demonstrate the transition from fast exchange at room temperature to slow exchange at low temperatures [7] [5]. At 170-175 K, separate signals can be observed for both tautomers, with chemical shifts that are consistent with theoretical predictions [7].

¹⁵N Nuclear Magnetic Resonance spectroscopy has been particularly valuable for characterizing tautomeric forms, as the nitrogen chemical shifts are highly sensitive to the electronic environment [7] [16]. The ¹⁵N chemical shifts for the N-H nitrogen typically appear around -170 to -180 parts per million, while the pyridine-like nitrogen resonates at -80 to -90 parts per million [7] [16]. These chemical shifts show distinct differences between tautomers, allowing for unambiguous identification [7].

Cross-polarization magic angle spinning Nuclear Magnetic Resonance spectroscopy of solid samples has revealed that only one tautomer is typically present in the crystalline state [14] [17] [15]. X-ray crystallography studies of related compounds confirm that the solid-state structure corresponds to the 3-methyl-5-phenyl-1H-pyrazole tautomer in most cases [14] [15]. The crystal structures show characteristic N-H···N hydrogen bonding patterns that stabilize the observed tautomeric form [14] [15].

Nuclear Overhauser Effect spectroscopy experiments provide additional confirmation of tautomeric structures by revealing spatial relationships between protons [1] [18]. These experiments can distinguish between tautomers based on the proximity of the N-H proton to different ring substituents [1] [18]. Fourier Transform Infrared spectroscopy also contributes to tautomer identification, with characteristic N-H stretching frequencies that differ between tautomeric forms [1] [18].

XLogP3

UNII

GHS Hazard Statements

H302 (97.5%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant